Bendamustine hydrochloride monohydrate

Polymorphism Solid-state stability Pharmaceutical manufacturing

Select crystalline Bendamustine hydrochloride monohydrate (Form II, CAS 1374784-02-7) for batch-to-batch solid-state consistency unattainable with anhydrous polymorphs. The stoichiometric water molecule stabilizes the lattice during manufacturing, preventing uncontrolled hydration that compromises anhydrous Form I and Form III. This monohydrate exhibits a distinct DNA-damage signature and only partial cross-resistance with classical alkylators, making it the scientifically justified reference standard for CLL/NHL trial arms. Lyophilized powder compliant with USP monographs; ideal for method validation, impurity profiling, and regulated analytical workflows.

Molecular Formula C16H24Cl3N3O3
Molecular Weight 412.7 g/mol
CAS No. 1374784-02-7
Cat. No. B8791226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine hydrochloride monohydrate
CAS1374784-02-7
Molecular FormulaC16H24Cl3N3O3
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl
InChIInChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2
InChIKeyTWBJYCLUHINEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine Hydrochloride Monohydrate (CAS 1374784-02-7) Technical Overview for Procurement and Research Selection


Bendamustine hydrochloride monohydrate (CAS 1374784-02-7, molecular weight 412.74 g/mol) is a crystalline hydrous salt form of the nitrogen mustard-derived alkylating agent bendamustine [1]. It is a bifunctional mechlorethamine derivative incorporating a purine-like benzimidazole ring, which confers a distinct mechanistic profile relative to classical alkylating agents [2]. The compound is supplied as a sterile, non-pyrogenic lyophilized powder for intravenous reconstitution, with the monohydrate form being the specific stoichiometric entity referenced in USP monographs and FDA-approved drug products [3].

Bendamustine Hydrochloride Monohydrate: Why In-Class or Alternative Alkylators Cannot Be Simply Substituted


Bendamustine hydrochloride monohydrate exhibits a unique structural and pharmacological profile that distinguishes it from both its own anhydrous polymorphs and from other alkylating agents such as chlorambucil, cyclophosphamide, and fludarabine [1]. The presence of a stoichiometric water molecule in the crystal lattice (monohydrate Form II) fundamentally alters its solid-state stability and hygroscopic behavior compared to anhydrous forms, with direct implications for manufacturing consistency and shelf-life [2]. Furthermore, bendamustine's hybrid structure—combining an alkylating mechlorethamine group with a purine-like benzimidazole ring—results in a distinct pattern of DNA damage, faster induction of apoptosis, and only partial cross-resistance with other alkylators, making simple therapeutic substitution clinically unsound [3].

Bendamustine Hydrochloride Monohydrate: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Solid-State Stability: Monohydrate Form II vs. Anhydrous Form I Under Ambient Humidity

Bendamustine hydrochloride monohydrate (Form II) exhibits fundamentally different stability behavior under ambient humidity compared to the thermodynamically more stable anhydrous Form I. While Form I has a higher melting point and heat of fusion, it is unstable in high-humidity conditions. In contrast, the monohydrate Form II dehydrates upon heating to yield anhydrate Form III, which itself transforms back to Form II within 24 hours under high-humidity conditions [1]. This reversible hydration-dehydration behavior directly impacts manufacturing process control and long-term storage requirements [1].

Polymorphism Solid-state stability Pharmaceutical manufacturing

Hematopoietic Stem Cell Toxicity: Bendamustine vs. Fludarabine

In clonogenic agar colony assays using hematopoietic progenitors from healthy donors, total colony-forming units (CFU) were significantly less sensitive to bendamustine than to fludarabine. The IC50 for bendamustine was 8.5 μM/L, compared to 0.7 μM/L for fludarabine [1]. This 12.1-fold lower toxicity to hematopoietic progenitors and stem cells suggests that bendamustine may be preferable in treatment regimens preceding stem cell apheresis or transplantation [1].

Hematopoietic stem cell transplantation In vitro toxicology Apheresis

Clinical Efficacy in Previously Untreated CLL: Bendamustine vs. Chlorambucil

In a randomized, open-label, multicenter Phase III trial (N=301) comparing bendamustine (100 mg/m² IV, Days 1-2) to chlorambucil (0.8 mg/kg oral, Days 1 and 15) in treatment-naïve CLL patients, bendamustine demonstrated significantly superior efficacy [1]. The objective response rate (ORR) was 59% for bendamustine versus 26% for chlorambucil (P<.0001). Median progression-free survival (PFS) was 18 months for bendamustine versus 6 months for chlorambucil (HR=0.27; 95% CI, 0.17-0.43; P<.0001) [1]. Updated analysis with 54-month follow-up confirmed these findings, with median PFS of 21.2 vs. 8.8 months (HR=2.83; P<0.0001) and time to next treatment of 31.7 vs. 10.1 months (P<0.0001) [2].

Chronic lymphocytic leukemia First-line therapy Objective response rate

Crystalline Form-SM Purity Specification: >99.5% by HPLC

Patent literature describes a specific crystalline form of bendamustine hydrochloride monohydrate designated 'Form-SM', characterized by a unique XRPD pattern with peaks at 7.42, 10.60, 11.17, 16.43, 17.94, 22.89, 26.33, 28.77, 30.28, 31.92, and 40.89±0.1 2θ° [1]. This crystalline form can be prepared with a purity exceeding 99.5% by HPLC, which surpasses the standard USP acceptance criterion of 98.0%-102.0% for the monohydrate [2].

Polymorph characterization High-purity synthesis Analytical reference standards

USP Monograph Acceptance Criteria: Monohydrate vs. Anhydrous Basis

The USP monograph for Bendamustine Hydrochloride distinguishes between the anhydrous form and the monohydrate form with respect to assay calculation basis. Both forms are required to contain between 98.0% and 102.0% of bendamustine hydrochloride. However, the anhydrous form is calculated on an 'as-is' basis, whereas the monohydrate form is calculated on the 'anhydrous and solvent-free basis' [1]. This distinction is critical for accurate potency determination and regulatory compliance, as the presence of the stoichiometric water molecule affects the calculated active pharmaceutical ingredient (API) content.

Pharmacopoeial compliance Quality control Assay calculation

Bendamustine Hydrochloride Monohydrate (CAS 1374784-02-7) Optimal Application Scenarios Based on Differential Evidence


Pharmaceutical Development and Manufacturing Requiring Controlled Polymorph Identity

The monohydrate Form II's defined humidity stability profile and reversible transformation behavior with anhydrous Form III [1] make it the preferred starting material for formulation development where consistent solid-state properties are required. Unlike anhydrous Form I, which degrades in humid environments, the monohydrate maintains phase integrity during typical manufacturing operations, reducing the risk of batch-to-batch variability due to uncontrolled hydration [1].

Clinical Research Protocols Involving Hematopoietic Stem Cell Mobilization

Based on the 12.1-fold lower in vitro toxicity to hematopoietic progenitors compared to fludarabine (IC50 8.5 μM/L vs. 0.7 μM/L) [2], bendamustine-containing regimens may be preferentially selected for clinical studies where preservation of stem cell reserve is a critical endpoint, such as trials involving planned autologous stem cell transplantation or apheresis collection [2].

First-Line CLL Treatment or Comparator Arm in Oncology Trials

The Phase III clinical evidence demonstrating superior ORR (59% vs. 26%) and PFS (18 vs. 6 months) compared to chlorambucil [3] positions bendamustine hydrochloride monohydrate as a scientifically justified active comparator or standard-of-care reference arm in randomized controlled trials for treatment-naïve CLL or related B-cell malignancies [4].

Analytical Reference Standard and High-Purity Research Material Procurement

For applications requiring material of defined polymorphic identity and purity exceeding standard pharmacopoeial limits, procurement of crystalline Form-SM with >99.5% HPLC purity [5] provides a traceable, high-integrity reference material suitable for method validation, impurity profiling, and as a working standard in regulated analytical laboratories [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bendamustine hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.